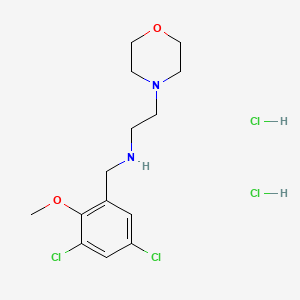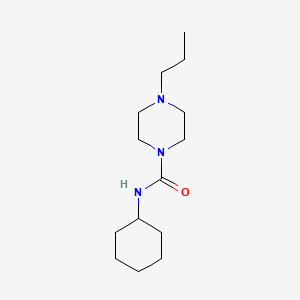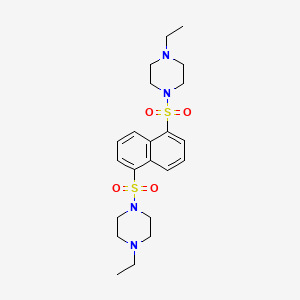![molecular formula C14H20Cl2N2O3S B5347011 N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide, also known as NDM-1, is a bacterial enzyme that has been identified as a major cause of antibiotic resistance. This enzyme is produced by certain strains of bacteria, including Escherichia coli and Klebsiella pneumoniae, and is responsible for breaking down a broad range of antibiotics, making them ineffective against the bacteria.
Wirkmechanismus
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide works by breaking down the beta-lactam ring structure that is common to many antibiotics, rendering them ineffective against the bacteria. This process involves the hydrolysis of the beta-lactam ring, which is catalyzed by the this compound enzyme.
Biochemical and physiological effects:
This compound has a significant impact on the biochemical and physiological processes of bacteria. By breaking down antibiotics, this compound allows bacteria to survive and reproduce in the presence of these drugs. This can lead to the development of antibiotic-resistant strains of bacteria, which are difficult to treat and can cause serious infections in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that it allows researchers to study the mechanisms of antibiotic resistance in bacteria, which can lead to the development of new drugs and therapies. However, this compound can also be difficult to work with, as it is highly resistant to many standard laboratory techniques and requires specialized equipment and expertise.
Zukünftige Richtungen
There are many future directions for research on N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide. One area of focus is the development of new drugs and therapies that can effectively target and kill antibiotic-resistant bacteria. Another area of research is the study of the mechanisms by which this compound is transferred between bacterial strains, in order to develop strategies for preventing the spread of antibiotic resistance. Additionally, researchers are exploring the use of alternative treatments, such as phage therapy, to combat antibiotic-resistant infections.
Synthesemethoden
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide is a protein that is produced by bacteria through a process of gene expression. The gene that codes for this compound can be transferred between bacterial strains through a process known as horizontal gene transfer. This transfer of genetic material can lead to the spread of antibiotic resistance among different bacterial species.
Wissenschaftliche Forschungsanwendungen
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide has been the subject of extensive scientific research, particularly in the field of antibiotic resistance. Researchers are studying the mechanisms by which this compound breaks down antibiotics, in order to develop new drugs that can effectively target and kill antibiotic-resistant bacteria.
Eigenschaften
IUPAC Name |
N-[3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-22(19,20)17-5-2-6-18-7-8-21-14(10-18)11-3-4-12(15)13(16)9-11/h3-4,9,14,17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJKGGHAMBGDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)

![5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)

![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)
![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)
![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)